Chemo-Structural Analysis and Synthetic Utility of 3,5-Dichloropentan-2-one
Chemo-Structural Analysis and Synthetic Utility of 3,5-Dichloropentan-2-one
Executive Summary & Molecular Scaffold
3,5-Dichloropentan-2-one (CAS: 58371-98-5) represents a high-value bifunctional electrophile in the synthesis of heterocyclic pharmaceuticals.[1] Its structural uniqueness lies in the positioning of its halogen substituents: an
This specific substitution pattern makes it the industry-standard precursor for the thiazole moiety of Thiamine (Vitamin B1) .[1] Unlike simple haloketones, the 3,5-dichloro variant allows for "telescoped" cyclization reactions that simultaneously build the thiazole core and establish the critical hydroxyethyl/chloroethyl side chain required for biological activity.
Physicochemical Profile
The following data aggregates experimentally validated properties essential for process design.
| Property | Value | Context for Process Engineering |
| Molecular Formula | MW: 155.02 g/mol | |
| Boiling Point | 208.1°C (760 mmHg) | High boiling point allows for high-temp cyclizations without pressure vessels.[1] |
| Density | 1.18 g/cm³ | Denser than water; facilitates phase separation in aqueous workups.[1] |
| Flash Point | 82.3°C | Class IIIA Combustible Liquid.[1][2] |
| Solubility | Low in water; High in organic solvents | Forms azeotropes with water; critical for isolation via distillation.[1] |
| Reactivity Profile | Lachrymator; Alkylating Agent | High Toxicity (H330) .[1] Extreme caution required. |
Industrial Synthesis Strategy: The ABL Route
While direct chlorination of pentan-2-one is possible, it lacks regioselectivity.[1] The industry-standard protocol utilizes
Mechanistic Workflow
The synthesis is a cascade reaction involving chlorination, hydrolysis, retro-Claisen-like ring opening, and decarboxylation.
Figure 1: The decarboxylative chlorination pathway transforms ABL into 3,5-dichloropentan-2-one with high regiochemical fidelity.[1]
Validated Experimental Protocol
Safety Warning: This reaction generates
Reagents:
-
-Acetyl-
-butyrolactone (1.0 eq)[1] -
Sulfuryl Chloride (
) (1.05 eq)[1] -
Solvent: Water (Green chemistry modification) or Dichloromethane.[1]
Step-by-Step Methodology:
-
Charge: Load
-acetyl- -butyrolactone and water (3:1 v/v ratio) into a glass-lined reactor equipped with an overhead stirrer and a reflux condenser connected to a scrubber. -
Cooling: Chill the mixture to 0–5°C . This is critical; higher temperatures during addition lead to di-chlorination byproducts.[1]
-
Addition: Add
dropwise over 2 hours. Maintain internal temperature < 10°C . The reaction is highly exothermic.[1] -
Degassing: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours to off-gas
. -
Decarboxylation: Heat the mixture to 100–110°C (reflux) for 4–6 hours. The evolution of
indicates the ring-opening and decarboxylation are proceeding.[1] -
Isolation: Cool to ambient temperature. The product forms a dense organic bottom layer.[1] Separate the phases.
-
Purification: Distill the organic phase under reduced pressure (vacuum distillation). Collect the fraction boiling at ~90–95°C (at 15 mmHg) to obtain the title compound as a pale yellow liquid.[1]
Quality Control Point:
-
1H NMR (CDCl3): Look for the disappearance of the lactone multiplet and the appearance of the triplet at
~3.7 ppm ( ) and the quartet at ~4.5 ppm ( ).[1]
Downstream Utility: The Hantzsch Thiazole Synthesis
The primary utility of 3,5-dichloropentan-2-one is the synthesis of 4-methyl-5-(2-chloroethyl)thiazole , a direct precursor to Thiamine.[1]
The "Double Electrophile" Mechanism
In the Hantzsch synthesis, the thioamide acts as a binucleophile. The 3,5-dichloro scaffold directs the regiochemistry:
-
S-Alkylation: The sulfur atom of the thioamide attacks the highly reactive C3 position (alpha-chloro).[1]
-
Cyclization: The nitrogen atom condenses with the C2 carbonyl.[1]
-
Retention: The C5 chlorine remains intact, providing a handle for further functionalization (hydrolysis to alcohol or amination).[1]
Figure 2: Conversion of 3,5-dichloropentan-2-one to the thiamine thiazole core via condensation with thioformamide.[1]
Safety & Handling (E-E-A-T Compliance)
Hazard Classification:
-
Acute Toxicity (Inhalation): Category 2 (Fatal if inhaled). [1]
Critical Handling Protocols:
-
Containment: All transfers must occur in a certified chemical fume hood or a closed-loop system (glovebox/isolator).[1]
-
PPE: Double nitrile gloves (breakthrough time < 15 mins for chlorinated ketones), chemical splash goggles, and a face shield.[1] A full-face respirator with organic vapor cartridges is required if engineering controls are breached.[1]
-
Neutralization: Spills should be treated with dilute aqueous sodium hydroxide (NaOH) to hydrolyze the chloroketone, followed by absorption with vermiculite.[1]
-
Storage: Store under inert gas (Nitrogen/Argon) in a dedicated flammables cabinet. The compound is sensitive to moisture (hydrolysis of C-Cl bonds) and light.[1]
References
-
Synthesis of 3,5-dichloro-2-pentanone. PatSnap / Vertex AI Search Results. (Methodology for ABL chlorination and decarboxylation). 6[1][7]
-
PubChem Compound Summary: 3,5-Dichloropentan-2-one. National Center for Biotechnology Information (2025).[1] (Physical properties, GHS safety data, and toxicity profiles).[1] [1]
-
Synthesis of Thioamides and Thiazoles. ChemistryViews / Eur. J. Org.[1] Chem (2021).[1][7][8] (Mechanistic background on thioamide condensation with alpha-halo ketones).
-
Safety Data Sheet: 2-Pentanone Derivatives. Thermo Fisher Scientific (2025).[1] (General handling of chlorinated pentanones).[1][9][10]
Sources
- 1. 3,5-Dichloropentan-2-one | C5H8Cl2O | CID 94032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. China 3,5-Dichloropentan-2-one Manufacturer and Supplier | Pengnuo [pengnuochemical.com]
- 3. Thioamide synthesis by thionation [organic-chemistry.org]
- 4. agilent.com [agilent.com]
- 5. carlroth.com [carlroth.com]
- 6. Synthesis process of 3,5-dichloro-2-pentanone - Eureka | Patsnap [eureka.patsnap.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. 3,5-Dichloropentan-2-ol | C5H10Cl2O | CID 55301436 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. assets.thermofisher.cn [assets.thermofisher.cn]
